
4-Isobutyrylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyrylphenylboronic acid pinacol ester is an organoboron compound . It is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters like 4-Isobutyrylphenylboronic acid pinacol ester often involves borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Boronic esters are used in various chemical reactions. The most important application is the Suzuki–Miyaura coupling . They can also undergo transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
- PBAP has been utilized in designing ROS-responsive drug delivery systems . For instance, researchers modified hyaluronic acid (HA) with PBAP to create a novel structure (HA@CUR NPs). These nanoparticles efficiently encapsulate curcumin (CUR) and release it in response to reactive oxygen species (ROS) present in the inflammatory microenvironment .
- PBAP serves as a substrate in the Suzuki–Miyaura coupling reaction. This reaction enables the synthesis of diverse aryl compounds by coupling aryl halides with boronic acids. Researchers have explored PBAP’s role in this context, facilitating the creation of valuable organic molecules .
- PBAP derivatives contribute to the synthesis of novel compounds with potential as DYRK1A inhibitors . These inhibitors are relevant in neurodegenerative diseases and cancer research. By incorporating PBAP, researchers have developed pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs .
- Researchers have investigated the hydrolysis of phenylboronic pinacol esters , including PBAP. The kinetics of hydrolysis depend on substituents in the aromatic ring. Notably, the pH strongly influences the rate of this reaction, which is accelerated at physiological pH .
Drug Delivery Systems
Suzuki–Miyaura Coupling
DYRK1A Inhibitors
Hydrolysis Studies
Mécanisme D'action
Target of Action
The primary target of 4-Isobutyrylphenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organoboron group to the transition metal catalyst . This transfer is facilitated by the unique reactivity and low toxicity of the boronic ester .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by the 4-Isobutyrylphenylboronic acid pinacol ester, leads to the formation of new carbon-carbon bonds . This reaction is part of a broader class of reactions known as palladium-catalyzed cross-coupling reactions , which are fundamental in the synthesis of a wide array of organic compounds .
Pharmacokinetics
These compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
The result of the action of 4-Isobutyrylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide array of organic compounds, including complex pharmaceuticals and polymers .
Action Environment
The action of 4-Isobutyrylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and the presence of water. These compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH . Therefore, the environment in which these compounds are used must be carefully controlled to ensure their stability and efficacy .
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-11(2)14(18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQIMZJZLXMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)
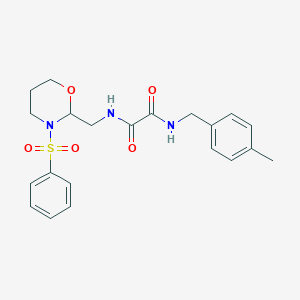
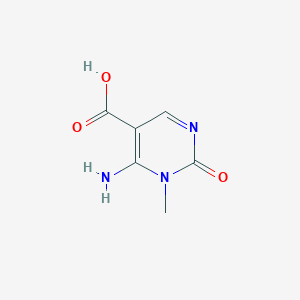
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)
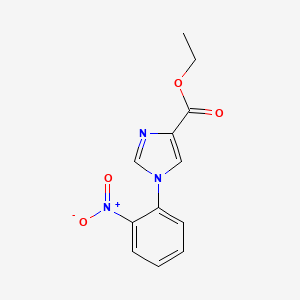
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2827295.png)
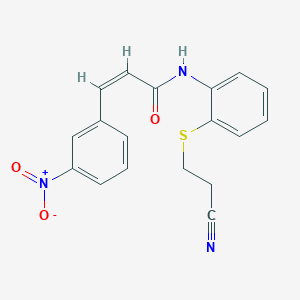

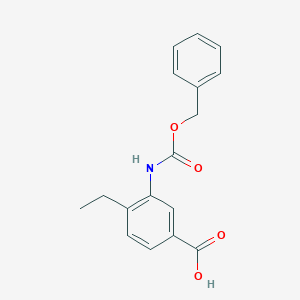
![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)
![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)
![N-(5-((2,4-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2827304.png)

![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)